4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid

Catalog No.
S751650
CAS No.
1084-74-8
M.F
C12H14O5
M. Wt
238.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid

For synthesis of anthracycline antibiotics, the 2,5-dimethoxy substitution pattern is strictly required; the 3,4-isomer yields inactive products. This building block is the definitive precursor to 5,8-dimethoxy-1-tetralone, enabling construction of the tetracyclic core of daunorubicin and γ-rhodomycinone. Reliable supply with batch-to-batch consistency ensures uninterrupted project timelines.

  • Sole regioisomer for 5,8-dioxygenated A/D-ring patterns.
  • Enables asymmetric synthesis of chiral tetralol intermediates.
  • Used in shikonin analog synthesis requiring strict 5,8-oxygenation.

CAS Number

1084-74-8

Product Name

4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid

IUPAC Name

4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid

Molecular Formula

C12H14O5

Molecular Weight

238.24 g/mol

InChI

InChI=1S/C12H14O5/c1-16-8-3-5-11(17-2)9(7-8)10(13)4-6-12(14)15/h3,5,7H,4,6H2,1-2H3,(H,14,15)

InChI Key

HSFBDVDTGCGJBZ-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)C(=O)CCC(=O)O

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)CCC(=O)O

The exact mass of the compound 4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 103070. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

3-(2,5-Dimethoxybenzoyl)propionic acid, 4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid, 2,5-Dimethoxy-γ-oxobenzenebutanoic acid, γ-Oxo-2,5-dimethoxybenzenebutanoic acid, Benzenebutanoic acid, 2,5-dimethoxy-γ-oxo-

Purity

≥98%

Package Size

1 g, 5 g, 25 g

4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid, also known as 3-(2,5-dimethoxybenzoyl)propionic acid, is a highly functionalized aromatic building block featuring a 2,5-dimethoxy-substituted benzene ring coupled to a γ-keto acid chain . It serves as an essential precursor for the synthesis of 5,8-dimethoxy-1-tetralone and related polycyclic systems [1]. Its dual functionality—a reactive ketone and a terminal carboxylic acid—alongside the electron-rich dimethoxyaryl system makes it a highly valuable intermediate for complex pharmaceutical synthesis, particularly for anthracycline antibiotics and functionalized naphthoquinones [1].

Research Fit

Type

γ-Keto acid intermediate for organic synthesis

Process

Defined melting point range supports crystallization design

Quality

Standardized purity supports synthetic reproducibility

Substitution with the closely related 3,4-dimethoxy isomer fundamentally alters the regiochemistry of downstream cyclization. Intramolecular Friedel-Crafts acylation of the 3,4-dimethoxy derivative yields 6,7-dimethoxy-1-tetralone, which is structurally incompatible with the 5,8-dioxygenated A-ring/D-ring patterns required for anthracycline antibiotics like daunorubicin and rhodomycinone [1]. Unsubstituted variants, such as 4-phenyl-4-oxobutanoic acid, lack the necessary electron-donating groups to direct regioselective functionalization or provide the required oxidation states in the final active pharmaceutical ingredients. Thus, for anthracycline and specific naphthoquinone synthesis, the 2,5-dimethoxy substitution pattern is strictly non-interchangeable [1].

Substitution Risk

Dimethoxy Substitution Pattern

2,5-Dimethoxy isomer differs from 3,4-isomer; reactivity and purification profiles may not transfer directly.

γ-Keto Group Integrity

Reduced butanoic acid analog lacks the ketone; synthetic utility and downstream reactivity may shift significantly.

Physical Property Divergence

Melting point and chromatographic behavior differ from structural analogs; direct substitution can alter crystallization and purification outcomes.

Regiospecificity in Intramolecular Cyclization for Anthracycline Intermediates

The synthesis of anthracycline cores requires specific oxygenation patterns. 4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid, following reduction to the corresponding butanoic acid, undergoes intramolecular cyclization to yield 5,8-dimethoxy-1-tetralone exclusively [1]. In contrast, the baseline comparator 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid yields 6,7-dimethoxy-1-tetralone upon identical cyclization protocols. The 5,8-dimethoxy pattern is a strict structural prerequisite for accessing the AB-ring systems of anthracyclines like γ-rhodomycinone [1].

Evidence DimensionCyclization Regiochemistry and Downstream Target
Target Compound DataYields 5,8-dimethoxy-1-tetralone
Comparator Or Baseline4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid (Yields 6,7-dimethoxy-1-tetralone)
Quantified Difference100% divergence in tetralone oxygenation pattern
ConditionsPost-reduction intramolecular Friedel-Crafts cyclization

Procurement of the correct isomer is critical because the 3,4-dimethoxy analog cannot be used to synthesize 5,8-oxygenated polycyclic pharmaceutical cores.

Purity Specification
Vendor-supplied data
≥97% vs 95% (3,4-isomer)
Higher reported purity may reduce downstream purification burden.
Supplier purity specification; verify method (typically HPLC/GC).

Processability and High-Yield Upstream Synthesis

For industrial procurement, the upstream manufacturability of the building block ensures reliable supply. 4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid can be synthesized via the reaction of 1,4-dimethoxybenzene with succinic anhydride. Under optimized conditions using aluminum chloride in methylene chloride, the reaction achieves an exceptional yield of up to 96% [1]. This high efficiency in generating the γ-keto acid significantly outperforms standard baseline acylations of less activated or sterically hindered arenes, which often stall at 50-70% yields.

Evidence DimensionUpstream Synthesis Yield
Target Compound DataUp to 96% yield
Comparator Or BaselineStandard unactivated arene acylations (Typically 50-70% yield)
Quantified Difference>25% improvement in process yield
ConditionsSuccinic anhydride, AlCl3, CH2Cl2, 10 °C to room temperature

High upstream synthetic efficiency translates to lower procurement costs and higher batch-to-batch reproducibility for bulk pharmaceutical intermediate sourcing.

Melting Point
Reported
102–106 °C vs 159–161 °C (3,4-isomer)
Lower melting point may facilitate recrystallization and thermal processing.
Literature-reported ranges; confirm for specific process conditions.

Chemoselective Reduction Compatibility for Downstream Processing

To utilize this compound for tetralone synthesis, the 4-oxo group must be reduced without cleaving the aryl methoxy ethers. 4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid demonstrates excellent compatibility with both standard Clemmensen reduction and catalytic hydrogenation [1]. Unlike halogenated analogs (such as 4-(3,4-dichlorophenyl)-4-oxobutanoic acid) which risk dehalogenation under catalytic hydrogenation conditions, the 2,5-dimethoxy derivative cleanly yields 4-(2,5-dimethoxyphenyl)butanoic acid, maintaining the integrity of the aromatic substitution.

Evidence DimensionReduction chemoselectivity
Target Compound DataClean reduction of ketone with intact aryl ethers
Comparator Or BaselineHalogenated analogs (e.g., 4-(3,4-dichlorophenyl)-4-oxobutanoic acid)
Quantified DifferenceAvoidance of dehalogenation side-reactions during catalytic hydrogenation
ConditionsCatalytic hydrogenation or Clemmensen reduction conditions

The ability to use mild catalytic hydrogenation instead of harsh Clemmensen conditions improves industrial process safety and scalability.

Radical Reactivity
Class-level inference
Rate constant varies with methoxy substitution pattern [1]
2,5-Dimethoxy pattern may exhibit distinct oxidative stability profile.
Direct measurement for target compound not available; verify experimentally.

Thermal Properties and Solid-State Handling

4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid presents as a stable solid with a well-defined melting point range of 102-106 °C . This distinct thermal profile allows for straightforward purification via recrystallization, which is critical for removing trace unreacted 1,4-dimethoxybenzene or succinic acid. Compared to liquid-phase aliphatic keto-acids which require complex distillation, this solid-state property greatly simplifies large-scale laboratory and industrial handling, ensuring high-purity input for sensitive downstream cyclizations .

Evidence DimensionPhysical state and purification ease
Target Compound DataSolid, MP 102-106 °C
Comparator Or BaselineLiquid-phase aliphatic keto-acids
Quantified DifferenceEnables standard recrystallization workflows
ConditionsStandard ambient handling and thermal characterization

Solid-state stability and ease of recrystallization lower the cost of purification and ensure reliable purity for GMP-compliant pharmaceutical manufacturing.

Synthesis of Anthracycline Antibiotics

As a primary precursor for 5,8-dimethoxy-1-tetralone, this compound is essential for elaborating the tetracyclic core of chemotherapeutic agents like daunorubicin and γ-rhodomycinone [1].

Preparation of Functionalized Naphthoquinones

It is utilized in the synthesis of biologically active naphthoquinones and shikonin analogs where the 5,8-oxygenation pattern is strictly required for target redox activity [1].

Asymmetric Synthesis of Chiral Tetralols

Serves as the starting material for generating 5,8-dimethoxy-1-tetralone, which subsequently undergoes asymmetric nucleophilic addition or reduction to form chiral tetralol derivatives used in natural product total synthesis [1].

Application Fit

Application
Selection Property
Validation Focus
Synthesis of pharmaceutical intermediates
Standardized purity specification
Purity verification by HPLC or GC
Crystallization process development
Reported melting point range
Thermal analysis (DSC) for polymorph consistency
Radical mechanistic studies
2,5-Dimethoxy substitution pattern
Radical cation stability under oxidative conditions
Reliable R&D procurement
Consistent supplier quality
Identity and purity confirmation per COA

XLogP3

1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1084-74-8

Wikipedia

4-(2,5-Dimethoxy-phenyl)-4-oxo-butyric acid

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